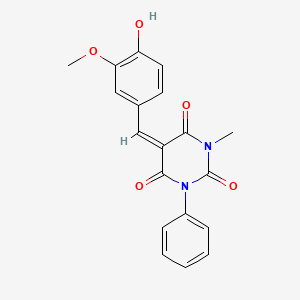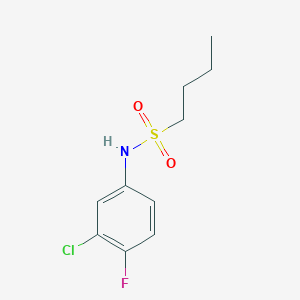![molecular formula C15H18N2O4 B5347639 N-[3-(5-methoxy-1H-indol-1-yl)propanoyl]alanine](/img/structure/B5347639.png)
N-[3-(5-methoxy-1H-indol-1-yl)propanoyl]alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(5-methoxy-1H-indol-1-yl)propanoyl]alanine, also known as MIPA, is a chemical compound that has been studied for its potential applications in scientific research. MIPA is a derivative of the amino acid alanine, and it is structurally similar to the neurotransmitter serotonin. In
Mecanismo De Acción
The mechanism of action of N-[3-(5-methoxy-1H-indol-1-yl)propanoyl]alanine is not fully understood, but it is thought to involve the modulation of serotonin receptor activity. This compound has been shown to bind to several different serotonin receptor subtypes, including 5-HT1A, 5-HT1B, and 5-HT2A receptors. By binding to these receptors, this compound may be able to modulate their activity and affect downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can modulate the activity of several different serotonin receptor subtypes, as well as other neurotransmitter receptors. In vivo studies have shown that this compound can affect a range of physiological processes, including mood regulation, appetite, and sleep.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[3-(5-methoxy-1H-indol-1-yl)propanoyl]alanine in lab experiments is its potential to modulate the activity of serotonin receptors in the brain. This makes it a useful tool for studying the role of serotonin in various physiological processes. However, there are also several limitations to using this compound in lab experiments. For example, this compound may have off-target effects on other neurotransmitter receptors, which could complicate the interpretation of results. Additionally, this compound may have limited bioavailability or stability in certain experimental conditions, which could affect its effectiveness.
Direcciones Futuras
There are several potential future directions for research on N-[3-(5-methoxy-1H-indol-1-yl)propanoyl]alanine. One area of interest is the development of more selective this compound analogs that can target specific serotonin receptor subtypes. Another area of interest is the use of this compound in animal models of psychiatric disorders, such as depression and anxiety. Finally, there is also potential for the use of this compound in the development of new therapeutic agents for these disorders.
Métodos De Síntesis
N-[3-(5-methoxy-1H-indol-1-yl)propanoyl]alanine can be synthesized through a multi-step process involving the reaction of alanine with other chemical reagents. The synthesis of this compound has been described in several scientific publications, including a 2017 study by Zhang et al. The authors used a combination of chemical reactions and purification techniques to obtain this compound in high purity and yield.
Aplicaciones Científicas De Investigación
N-[3-(5-methoxy-1H-indol-1-yl)propanoyl]alanine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. One of the main areas of interest is the role of this compound in modulating the activity of serotonin receptors in the brain. Serotonin is a neurotransmitter that is involved in a wide range of physiological processes, including mood regulation, appetite, and sleep. By binding to serotonin receptors, this compound may be able to modulate the activity of these receptors and affect these physiological processes.
Propiedades
IUPAC Name |
2-[3-(5-methoxyindol-1-yl)propanoylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-10(15(19)20)16-14(18)6-8-17-7-5-11-9-12(21-2)3-4-13(11)17/h3-5,7,9-10H,6,8H2,1-2H3,(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHZCCHNMYKNPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)CCN1C=CC2=C1C=CC(=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-(5-{[{[1-(hydroxymethyl)cyclopropyl]methyl}(methyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B5347576.png)
![N,N-dimethyl-7-[2-(1H-pyrazol-1-yl)propanoyl]-2-(4-pyridinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5347586.png)
![2-[(dimethylamino)methyl]-N-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-1,3-thiazole-4-carboxamide](/img/structure/B5347588.png)
![4-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B5347597.png)

![3-(2,3-dimethoxyphenyl)-1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-2-propen-1-one](/img/structure/B5347600.png)
![methyl 4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]benzoate](/img/structure/B5347602.png)
![N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-1H-pyrrole-2-carboxamide](/img/structure/B5347603.png)
![N-[1-(4-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea](/img/structure/B5347607.png)
![N-(2-chloro-6-methylphenyl)-2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5347612.png)
![methyl 4-[(benzylamino)carbonyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5347619.png)
![3,4-dimethyl-6-{[(1,2,2-trimethylpropyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5347621.png)
![3-{1-[2-(diethylamino)ethyl]-1H-imidazol-2-yl}phenol](/img/structure/B5347629.png)